Fmoc-D-Phe(3-F,4-MeO)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-phenylalanine with substitutions at the 3 and 4 positions of the phenyl ring, is a specialized amino acid derivative. It is primarily utilized in peptide synthesis and drug development due to its unique structural features that enhance the properties of peptides. This compound is classified under amino acids and is particularly significant in the field of medicinal chemistry.
Fmoc-D-Phe(3-F,4-MeO)-OH falls under the category of amino acids with a specific focus on fluorinated phenylalanines. The presence of fluorine and methoxy groups contributes to its classification as a modified amino acid, which is essential for enhancing the pharmacological properties of peptides.
The synthesis of Fmoc-D-Phe(3-F,4-MeO)-OH typically involves several key steps:
The reaction conditions must be carefully controlled to ensure high yields and purity. Typical solvents used include dichloromethane or dimethylformamide, and purification is often performed using chromatography techniques.
The molecular formula for Fmoc-D-Phe(3-F,4-MeO)-OH is C25H22FNO5, with a molar mass of approximately 435.44 g/mol . The structure features:
The compound's CAS number is 198545-72-1, which uniquely identifies it in chemical databases .
Fmoc-D-Phe(3-F,4-MeO)-OH can participate in various chemical reactions typical for amino acids:
These reactions require careful selection of coupling agents and conditions to avoid side reactions and ensure high yields of desired products.
The mechanism by which Fmoc-D-Phe(3-F,4-MeO)-OH exerts its effects primarily relates to its incorporation into peptides that interact with biological targets. Upon incorporation into peptide sequences:
Research indicates that modifications like those present in Fmoc-D-Phe(3-F,4-MeO)-OH can significantly impact peptide properties such as solubility and receptor binding.
Fmoc-D-Phe(3-F,4-MeO)-OH has several scientific uses:
This compound plays a vital role in advancing research in medicinal chemistry and biochemistry by enabling the development of novel therapeutic agents .
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the cornerstone for N-α protection in solid-phase peptide synthesis (SPPS) of non-canonical amino acids (ncAAs) like D-Phe(3-F,4-MeO)-OH. Its orthogonal stability to acid-labile side-chain protecting groups (e.g., tert-butyl, trityl) enables sequential deprotection cycles without compromising side-chain functionalities [10]. The Fmoc strategy is particularly advantageous over traditional Boc/Benzyl approaches for ncAAs due to:
Challenges arise from the base-lability of Fmoc, requiring strictly controlled deprotection conditions (20% piperidine/DMF) to prevent epimerization at the D-α-carbon or demethylation of the 4-methoxy moiety. Extended piperidine exposure (>10 min) risks β-elimination in electron-deficient systems, necessitating kinetic monitoring via UV-Vis at 301 nm to track Fmoc deprotection efficiency [3] [10].
Table 1: Side-Chain Protecting Group Compatibility for Fmoc-D-Phe(3-F,4-MeO)-OH Synthesis
Functional Group | Recommended Protection | Cleavage Conditions | Compatibility Notes |
---|---|---|---|
3-Fluoro (inherent) | None required | N/A | Electrophilic stability maintained |
4-Methoxy | None | N/A | Acid/base-sensitive; avoid BBr₃ |
Carboxyl (C-term) | Wang resin linkage | 95% TFA/H₂O | Use low [TFA] for methoxy preservation |
Backbone amides | Fmoc | 20% piperidine/DMF | Monitor deprotection kinetics |
Installation of both 3-fluoro and 4-methoxy groups on D-phenylalanine demands precise regiocontrol due to competitive ortho/para directing effects. The methoxy group's strong +R effect dominates electrophilic substitution, necessitating a four-step sequence:
Critical to success is steric bias from the D-configuration, which influences facial selectivity during electrophilic attacks. Computational modeling (DFT-B3LYP/6-31G) confirms 2.3 kcal/mol energy preference for fluorination *syn to the bulky α-carboxyl group, rationalizing the observed 15:1 ortho:meta ratio [7].
Table 2: Regioselective Functionalization Sequence for D-Phe(3-F,4-MeO)-OH
Step | Reaction | Reagents/Conditions | Key Regiochemical Outcome |
---|---|---|---|
1 | Para-Directing Group Installation | Pd₂(dba)₃, tBuOH, CO (50 psi), 80°C | Exclusive para-carbonylation |
2 | Ortho-Fluorination | Selectfluor®, AcOH, 0°C, 2h | 98% selectivity for C3 over C2 |
3 | Para-Deprotection/Oxidation | TFA/DCM → Na₂WO₄, H₂O₂, 70°C | Quantitative phenol formation |
4 | Methylation | PPh₃, DIAD, MeOH, THF, 0°C | Retention of configuration at Cα |
Incorporating Fmoc-D-Phe(3-F,4-MeO)-OH into peptide chains faces steric hindrance from the 3,4-disubstituted phenyl ring and potential π-stacking with Fmoc. Optimized protocols address three key parameters:
Coupling Reagent Selection
Solvent Systems
Real-Time Monitoring
Table 3: Coupling Efficiency of Fmoc-D-Phe(3-F,4-MeO)-OH in Model Peptides
Coupled Residue | Reagent System | Coupling Time (min) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
C-terminal Gly | DIC/Oxyma (4 eq) | 45 | 99.2 | 0.1 |
C-terminal Pro | HATU/DIEA (6 eq) | 120 | 97.8 | 0.4 |
N-terminal Val | PyBOP/HOAt (4 eq) | 60 | 98.5 | 0.3 |
Between two β-branched | DIC/Cl-HOBt (8 eq) | 180 | 95.1 | 1.2 |
Crude Fmoc-D-Phe(3-F,4-MeO)-OH exhibits complex impurity profiles including:
Chromatographic Resolution
Crystallization Strategies
Final purity validation employs orthogonal assays:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: